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Compound of Interest

Compound Name: Dihydroabietic acid

Cat. No.: B8641403 Get Quote

For Identification: CAS Number 1740-19-8

Dehydroabietic acid (DHA) is a naturally occurring abietane-type diterpenoid resin acid found

predominantly in coniferous trees.[1] As a major component of rosin, it has garnered significant

scientific interest for its diverse biological activities, making it a promising lead compound in

pharmaceutical research.[1][2] This technical guide provides an in-depth overview of its

physicochemical properties, biological effects, mechanisms of action, and relevant

experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification
Dehydroabietic acid is a tricyclic diterpenoid characterized by a phenanthrene skeleton.[3] It is

a white to off-white solid, practically insoluble in water but soluble in organic solvents like

ethanol, DMSO, and DMF.[1][4][5]
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Property Value Source(s)

CAS Number 1740-19-8 [1][4][6]

Molecular Formula C₂₀H₂₈O₂ [1][4][6]

Molar Mass 300.44 g/mol [1][6][7]

Appearance White to off-white solid [1]

Melting Point 150–153 °C [1]

Boiling Point ~390 °C [1]

Alternate Names
Abieta-8,11,13-trien-18-oic

acid
[6]

Key Biological Activities and Mechanisms of Action
DHA exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anti-

cancer, and anti-parasitic activities. It also plays a role in regulating metabolic processes and

cellular defense mechanisms against oxidative stress.

Anti-Inflammatory Activity
DHA demonstrates potent anti-inflammatory effects by modulating key signaling pathways. It

has been shown to reduce the production of inflammatory mediators like nitric oxide (NO).[8][9]

The primary mechanisms involve the suppression of the NF-κB and AP-1 signaling cascades.

DHA achieves this by inhibiting the activity of upstream kinases, specifically proto-oncogene

tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB pathway, and

transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 pathway.[8][9][10]

Furthermore, DHA acts as a dual activator of peroxisome proliferator-activated receptors alpha

and gamma (PPARα/γ), which contributes to its anti-inflammatory properties.[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/Dehydroabietic_acid
https://www.caymanchem.com/product/33722/dehydroabietic-acid
https://www.scbt.com/p/dehydroabietic-acid-1740-19-8
https://en.wikipedia.org/wiki/Dehydroabietic_acid
https://www.caymanchem.com/product/33722/dehydroabietic-acid
https://www.scbt.com/p/dehydroabietic-acid-1740-19-8
https://en.wikipedia.org/wiki/Dehydroabietic_acid
https://www.scbt.com/p/dehydroabietic-acid-1740-19-8
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydroabietic-Acid
https://en.wikipedia.org/wiki/Dehydroabietic_acid
https://en.wikipedia.org/wiki/Dehydroabietic_acid
https://en.wikipedia.org/wiki/Dehydroabietic_acid
https://www.scbt.com/p/dehydroabietic-acid-1740-19-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480320/
https://pubmed.ncbi.nlm.nih.gov/30934981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480320/
https://pubmed.ncbi.nlm.nih.gov/30934981/
https://www.researchgate.net/publication/332625106_Dehydroabietic_Acid_Suppresses_Inflammatory_Response_Via_Suppression_of_Src-_Syk-_and_TAK1-Mediated_Pathways
https://en.wikipedia.org/wiki/Dehydroabietic_acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6424042.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8641403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LPS

TLR4

SrcSyk TAK1

NF-κB Pathway AP-1 Pathway

Inflammatory Mediators
(iNOS, TNF-α, COX-2)

Dehydroabietic Acid
(DHA)

Click to download full resolution via product page

DHA's anti-inflammatory mechanism via Src, Syk, and TAK1 inhibition.

Role in Nonalcoholic Fatty Liver Disease (NAFLD) and
Ferroptosis
DHA has shown therapeutic potential in models of nonalcoholic fatty liver disease (NAFLD).[4]

Its mechanism involves the activation of the Keap1/Nrf2-ARE signaling pathway, a critical

cellular defense against oxidative stress.[11][12] By activating this pathway, DHA promotes the

expression of downstream antioxidant genes like heme oxygenase-1 (HO-1) and glutathione

peroxidase 4 (GPX4).[11] This leads to a reduction in reactive oxygen species (ROS)

accumulation and lipid peroxidation, thereby inhibiting ferroptosis—a form of iron-dependent

cell death implicated in NAFLD.[4][11] In vivo studies have confirmed that DHA can reduce

hepatic cholesterol and triglyceride levels in high-fat diet-induced mouse models.[4]
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DHA activates the Keap1/Nrf2-ARE pathway to inhibit ferroptosis.

Anticancer and Antiparasitic Effects
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DHA and its derivatives have been investigated for their cytotoxic activities against various

human cancer cell lines.[13][14] The mechanisms often involve the induction of apoptosis and

cell cycle arrest.[14] Additionally, DHA has demonstrated antiparasitic properties, showing

activity against Leishmania amazonensis promastigotes.[4]

Quantitative Biological Data
The biological activity of Dehydroabietic Acid is quantified by measures such as the half-

maximal inhibitory concentration (IC₅₀). These values can vary depending on the specific

assay, cell line, and experimental conditions.

Activity
Target/Cell
Line

Measurement Value Source(s)

Antiparasitic

Leishmania

amazonensis

promastigotes

IC₅₀ 40 µg/mL [4]

Anticancer

SMMC-7721,

MCF-7, HeLa

(Derivative 77b)

IC₅₀ 0.72–1.78 µM [14]

Anticancer
Various cell lines

(Derivative 80j)
IC₅₀ 0.08–0.42 µM [14]

Anti-ferroptosis

HL7720 cells

(induced by oleic

acid)

Effective

Concentration

2.5, 5, and 10

µM
[4]

NAFLD

Treatment

High-fat diet

mouse model
In vivo dosage 10 and 20 mg/kg [4]

Experimental Protocols
Reproducible research relies on detailed and standardized protocols. Below are methodologies

for key assays used to evaluate the bioactivity of Dehydroabietic Acid.

In Vitro Anti-Inflammatory Activity Assessment
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This workflow outlines the key steps to determine the anti-inflammatory effects of DHA in vitro

using macrophage cell lines like RAW 264.7.

Start: Seed Macrophages
(e.g., RAW 264.7)

Pre-incubate with DHA
(various concentrations)

Stimulate with LPS
(e.g., 1 µg/mL)

Incubate for 24 hours

Collect Cell Culture Supernatant Harvest Cells

Nitric Oxide (NO) Measurement
(Griess Assay)

End: Data Analysis

Gene Expression Analysis
(RT-qPCR for iNOS, TNF-α)

Protein Expression Analysis
(Western Blot for pathway proteins)
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General workflow for in vitro anti-inflammatory testing of DHA.

1. Nitric Oxide (NO) Measurement (Griess Assay)[2]

Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1.5 x 10⁵

cells/well and allow them to adhere overnight.

Treatment: Replace the medium with fresh medium containing various concentrations of

DHA. After a 1-hour pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a
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final concentration of 1 µg/mL.

Incubation: Incubate the plates for 24 hours.

Supernatant Collection: After incubation, collect the cell culture supernatant.

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a 1:1 mixture

of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine

dihydrochloride). Incubate at room temperature for 10 minutes.

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

The concentration of nitrite is determined from a standard curve.

2. Cell Viability Assay (MTT Assay)[2]

Seeding and Treatment: Follow the same seeding and treatment protocol as the Griess

assay.

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing

viable cells to form formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO)

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570

nm. Cell viability is expressed as a percentage relative to the untreated control.

Anticancer Activity Assessment[2]
1. Apoptosis Assay (Annexin V-FITC/PI Staining)

Cell Treatment: Treat cancer cells with DHA at its predetermined IC₅₀ concentration for 24 to

48 hours.

Cell Harvesting: Harvest the cells and wash them with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable,

early apoptotic, late apoptotic, and necrotic cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

2. benchchem.com [benchchem.com]

3. Experimental Determination and Computational Prediction of Dehydroabietic Acid
Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC
[pmc.ncbi.nlm.nih.gov]

4. caymanchem.com [caymanchem.com]

5. Dehydroabietic acid | 1740-19-8 [chemicalbook.com]

6. scbt.com [scbt.com]

7. Dehydroabietic Acid | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-,
and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

9. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-,
and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the
Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8641403?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Dehydroabietic_acid
https://www.benchchem.com/pdf/Reproducibility_of_Dehydroabietic_Acid_s_Biological_Effects_A_Comparative_Guide_for_Researchers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875717/
https://www.caymanchem.com/product/33722/dehydroabietic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6424042.htm
https://www.scbt.com/p/dehydroabietic-acid-1740-19-8
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydroabietic-Acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480320/
https://pubmed.ncbi.nlm.nih.gov/30934981/
https://pubmed.ncbi.nlm.nih.gov/30934981/
https://www.researchgate.net/publication/332625106_Dehydroabietic_Acid_Suppresses_Inflammatory_Response_Via_Suppression_of_Src-_Syk-_and_TAK1-Mediated_Pathways
https://pubmed.ncbi.nlm.nih.gov/33590347/
https://pubmed.ncbi.nlm.nih.gov/33590347/
https://pubmed.ncbi.nlm.nih.gov/33590347/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8641403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Frontiers | Effects of dehydroabietic acid on nontarget lipidomics and proteomics of
HepG2 [frontiersin.org]

13. dehydroabietic acid, 1740-19-8 [thegoodscentscompany.com]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Dehydroabietic Acid: A Technical Guide for Drug
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8641403#dehydroabietic-acid-cas-number-for-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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